molecular formula C12H19NO B13595747 1-Amino-2-mesitylpropan-2-ol

1-Amino-2-mesitylpropan-2-ol

Cat. No.: B13595747
M. Wt: 193.28 g/mol
InChI Key: FIEUEDABYRLKOS-UHFFFAOYSA-N
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Description

1-Amino-2-mesitylpropan-2-ol is an organic compound characterized by the presence of an amino group, a mesityl group, and a hydroxyl group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-mesitylpropan-2-ol typically involves the reaction of mesityl chloride with 2-amino-2-propanol under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product in high purity.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors and precise control of reaction parameters to ensure consistent product quality. The process may also include steps for the recovery and recycling of reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-mesitylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed:

    Oxidation: Formation of mesityl ketone or mesityl aldehyde.

    Reduction: Formation of 1-amino-2-mesitylpropan-2-amine.

    Substitution: Various substituted mesityl derivatives depending on the electrophile used.

Scientific Research Applications

1-Amino-2-mesitylpropan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 1-Amino-2-mesitylpropan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the mesityl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

    1-Amino-2-methylpropan-2-ol: Similar structure but lacks the mesityl group.

    2-Amino-2-methylpropan-1-ol: Differing position of the hydroxyl group.

    1-Amino-3-methoxypropan-2-ol: Contains a methoxy group instead of a mesityl group.

Uniqueness: 1-Amino-2-mesitylpropan-2-ol is unique due to the presence of the mesityl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

1-amino-2-(2,4,6-trimethylphenyl)propan-2-ol

InChI

InChI=1S/C12H19NO/c1-8-5-9(2)11(10(3)6-8)12(4,14)7-13/h5-6,14H,7,13H2,1-4H3

InChI Key

FIEUEDABYRLKOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C)(CN)O)C

Origin of Product

United States

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